molecular formula C16H12N2O3 B1331057 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid CAS No. 306731-76-0

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Cat. No. B1331057
M. Wt: 280.28 g/mol
InChI Key: NZVDHFVMZUBELK-UHFFFAOYSA-N
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Description

The compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is not directly discussed in the provided papers. However, the papers do discuss various benzoic acid derivatives and their properties, which can provide insights into the chemical behavior and potential applications of similar compounds. For instance, the use of aroylacrylic acid derivatives for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds suggests that benzoic acid derivatives can be reactive and useful in analytical chemistry .

Synthesis Analysis

The synthesis of benzoic acid derivatives is a topic of interest in the field of organic chemistry. While the papers do not specifically address the synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, they do provide examples of synthesizing related compounds. For instance, the synthesis of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives with significant stereo selectivity and improved yields is discussed, which indicates the potential for developing efficient synthetic routes for similar benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure and properties of benzoic acid derivatives are crucial for understanding their reactivity and potential applications. The papers provide examples of structural analysis through spectral and elemental data, which is essential for confirming the identity of synthesized compounds . Additionally, the study of molecular structure, spectroscopic analysis, and first-order hyperpolarizability of 4-methoxy-2-methyl benzoic acid provides a framework for analyzing the electronic properties of benzoic acid derivatives, which could be extrapolated to the compound of interest .

Chemical Reactions Analysis

Benzoic acid derivatives are known to participate in various chemical reactions. The first paper discusses the reaction of aroylacrylic acid with thiol compounds to form stable fluorescent thiol adducts, which are useful in the determination of thiol drugs . This suggests that 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid may also undergo specific reactions with thiols or other nucleophiles, leading to potential applications in analytical or medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The vibrational spectral analysis of 4-methoxy-2-methyl benzoic acid, for example, reveals the effects of molecular association through hydrogen bonding, which can impact the compound's solubility, melting point, and other physical properties . Such analyses are important for predicting the behavior of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in different environments and for designing compounds with desired physical and chemical characteristics.

Scientific Research Applications

Polybenzimidazoles Synthesis

A novel series of homo- and copoly(phthalazinone benzimidazole)s were synthesized using 4-(4-(4-(4-carboxyphenoxy)phenyl)-1-oxophthalazin-2(1H)-yl)benzoic acid (CPPBC), exhibiting high solubility in aprotic polar solvents and excellent thermal stability. These polybenzimidazoles are amorphous with high glass transition temperatures, indicating potential for high-performance materials (Liu, Li, Xu, & Jian, 2011).

Luminescent Lanthanide Complexes

4-naphthalen-1-yl-benzoic acid derivatives, including a compound related to 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, were utilized in the synthesis of luminescent lanthanide complexes. These complexes showed large Stokes shifts and efficient energy transfer from the ligand to the Eu(III) ion, demonstrating potential in photophysical applications (Kim, Baek, & Kim, 2006).

Imaging Agent Synthesis

In the development of a fluorine-18-labeled bexarotene analogue for PET imaging, a related benzoic acid derivative was synthesized. This compound is significant for its potential application in imaging of the retinoid X receptor, crucial in medical diagnostics (Wang, Davis, Gao, & Zheng, 2014).

Aggregation Enhanced Emission Study

A study on 1,8-naphthalimide-based compounds, including a derivative of 4-phenyl phthalazinone benzoic acid, revealed aggregation-enhanced emission properties. These findings are valuable in understanding the photophysical properties of such compounds, with implications for optical materials and sensors (Srivastava, Singh, & Mishra, 2016).

Proton Exchange Membrane Development

Research into acid-doped polybenzimidazoles containing 4-phenyl phthalazinone moieties for high-temperature PEMFC (Proton Exchange Membrane Fuel Cells) utilized a compound similar to 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. These polymers demonstrated high thermal stability, good solubility, and promising applications in high-temperature proton exchange membranes, highlighting their potential in fuel cell technologies (Li, Liu, Zhang, Yu, & Jian, 2012).

Metal-Organic Frameworks Synthesis

In the synthesis of metal–organic frameworks (MOFs), derivatives of 4-phenyl phthalazinone benzoic acid were used. These MOFs exhibited various interpenetrating topologies and chiral structures, indicating their potential in crystal engineering and material science applications (Cui, Yao, Li, Li, Zhao, Jiang, & Tian, 2011).

Corrosion Inhibition Study

Benzimidazole derivatives based on 8-hydroxyquinoline, structurally related to 4-phenyl phthalazinone benzoic acid, were synthesized and characterized for their corrosion inhibition properties. The study demonstrated significant effectiveness in protecting steel in HCl solution, showcasing the compound's relevance in materials science (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

properties

IUPAC Name

4-(4-methyl-1-oxophthalazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDHFVMZUBELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350406
Record name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

CAS RN

306731-76-0
Record name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Biswas, TAN Peterkin, MC Bryan, L Arik… - Journal of medicinal …, 2011 - ACS Publications
The bradykinin B1 receptor is rapidly induced upon tissue injury and inflammation, stimulating the production of inflammatory mediators resulting in plasma extravasation, leukocyte …
Number of citations: 33 pubs.acs.org

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